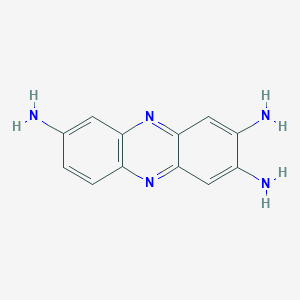
2,3,7-Phenazinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7-Phenazinetriamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 2,3,7-Phenazinetriamine, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods often involve specific reaction conditions such as the use of acetic acid, benzene, and catalysts like palladium .
Industrial Production Methods
Industrial production of phenazines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired phenazine derivative and its intended application. For instance, the oxidative cyclization of 1,2-diaminobenzene is a common industrial method due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2,3,7-Phenazinetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
科学的研究の応用
2,3,7-Phenazinetriamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3,7-Phenazinetriamine involves its interaction with molecular targets and pathways within cells. It can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to its biological activities, such as antimicrobial and antitumor effects .
類似化合物との比較
2,3,7-Phenazinetriamine can be compared with other phenazine derivatives, such as pyocyanin, chlororaphine, and iodinin . While these compounds share a similar phenazine framework, this compound is unique due to its specific substitution pattern and resulting biological activities . This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
phenazine-2,3,7-triamine |
InChI |
InChI=1S/C12H11N5/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H,13-15H2 |
InChIキー |
NPSHKYRLDHUWLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
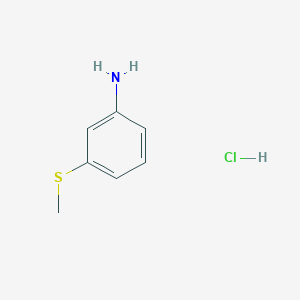
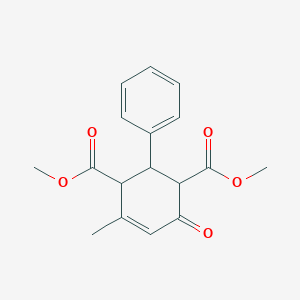
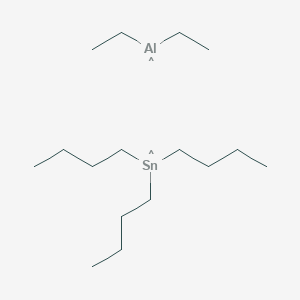
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
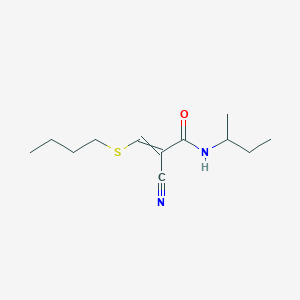
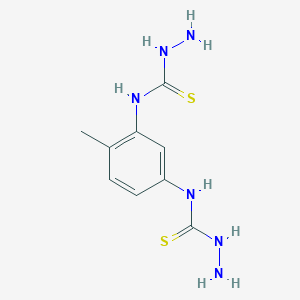
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
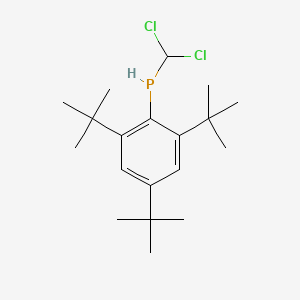
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
